molecular formula C10H11F2NO2 B7895298 Methyl 2-amino-3-(3,4-difluorophenyl)propanoate

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate

Cat. No.: B7895298
M. Wt: 215.20 g/mol
InChI Key: JPMIMXPBNAINKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate typically involves the esterification of 3,4-difluorophenylalanine. One common method includes the reaction of 3,4-difluorophenylalanine with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of fluorine atoms in the phenyl ring can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3,5-difluorophenyl)propanoate
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate
  • Methyl 2-amino-3-(2,4-difluorophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMIMXPBNAINKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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